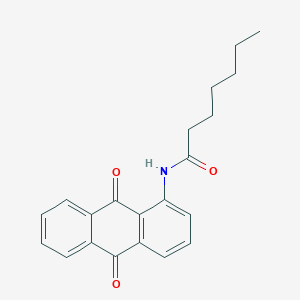
1-n-Heptanoylaminoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-n-Heptanoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This compound is characterized by the presence of a heptanoylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-n-Heptanoylaminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methods to ensure consistent quality and yield. . This method allows for precise control over reaction parameters, resulting in a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The heptanoylamino group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .
Aplicaciones Científicas De Investigación
1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to cellular processes and as a fluorescent probe.
Industry: The compound is utilized in the production of high-performance dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of 1-n-Heptanoylaminoanthraquinone, known for its use in dye production.
1-Nitroanthraquinone: Another precursor, used in the high-temperature ammonolysis process.
1,4-Dihydroxyanthraquinone: A reduction product with applications in photography and as an antioxidant.
Uniqueness
This compound is unique due to its heptanoylamino group, which imparts distinct chemical properties and enhances its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)heptanamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23) |
Clave InChI |
XMKBHARQDPWLLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














